molecular formula C11H13FO B7779549 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol CAS No. 842123-83-5

4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol

Cat. No. B7779549
CAS RN: 842123-83-5
M. Wt: 180.22 g/mol
InChI Key: UPBFFLVCAILDGS-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol” is an organic compound based on its name. It likely contains a butenol group (a four-carbon chain with a double bond and an alcohol group), attached to a phenyl group (a six-carbon ring), which is substituted with a fluorine atom and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a butenol backbone with a phenyl ring attached. The phenyl ring is likely substituted at the 4-position with a fluorine atom and at the 3-position with a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the fluorine atom could potentially increase its stability and affect its reactivity .

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11,13H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBFFLVCAILDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CC=C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238271
Record name 4-Fluoro-3-methyl-α-2-propen-1-ylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol

CAS RN

842123-83-5
Record name 4-Fluoro-3-methyl-α-2-propen-1-ylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842123-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methyl-α-2-propen-1-ylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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